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  • Product: 2-[(1-tert-butyl-1H-imidazol-2-yl)sulfanyl]acetic acid
  • CAS: 1038334-94-9

Core Science & Biosynthesis

Foundational

Preclinical Physicochemical Characterization of 2-[(1-tert-butyl-1H-imidazol-2-yl)sulfanyl]acetic acid: A Technical Guide

Executive Summary In contemporary drug discovery, the rational design of pharmacophores relies heavily on understanding the physicochemical boundaries of building blocks. 2-[(1-tert-butyl-1H-imidazol-2-yl)sulfanyl]acetic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the rational design of pharmacophores relies heavily on understanding the physicochemical boundaries of building blocks. 2-[(1-tert-butyl-1H-imidazol-2-yl)sulfanyl]acetic acid (CAS: 1038334-94-9)[1] is a highly functionalized scaffold featuring a bulky tert-butyl group, an electron-rich imidazole ring, a flexible thioether linkage, and a terminal carboxylic acid.

This whitepaper provides an in-depth analysis of the molecule's physicochemical properties. By dissecting the causality between its structural features and its macroscopic behavior (e.g., acid-base equilibria, lipophilicity, and oxidative stability), this guide establishes a framework for researchers to effectively formulate, analyze, and integrate this compound into broader drug development pipelines.

Structural Profiling & Predictive Molecular Descriptors

Before executing wet-lab characterization, establishing a predictive baseline is critical for designing experimental parameters (e.g., selecting HPLC mobile phases or titration cosolvents). The molecule's amphoteric nature dictates its behavior in aqueous environments.

Table 1: Fundamental Molecular Descriptors
PropertyValue / DescriptorPharmacological Implication
Molecular Formula C9H14N2O2S[1]Defines exact mass for LC-MS/MS bioanalysis.
Molecular Weight 214.28 g/mol Low MW allows for high ligand efficiency (LE) in fragment-based design.
CAS Number 1038334-94-9[1]Primary identifier for regulatory and inventory tracking.
H-Bond Donors (HBD) 1 (-COOH)Favorable for passive membrane permeability (Lipinski compliance).
H-Bond Acceptors (HBA) 4 (N, N, O, O)Provides multiple vectors for target protein interaction.
Rotatable Bonds 4Moderate flexibility; allows the acetic acid tail to adopt multiple conformations.
Predicted LogP ~1.8 - 2.2Optimal baseline lipophilicity for oral bioavailability.

Physicochemical Behavior & Causality

To move beyond mere observation, we must understand why this molecule behaves the way it does under physiological conditions.

Acid-Base Equilibria (pKa) and Zwitterionic State

The molecule possesses two distinct ionizable centers: the carboxylic acid (-COOH) and the basic nitrogen (N3) of the imidazole ring.

  • The Acidic Center: The carboxylic acid is expected to have a pKa of ~3.5–4.0. The inductive electron-withdrawing effect of the sulfur atom, transmitted through the alpha-carbon, slightly increases the acidity compared to standard aliphatic carboxylic acids.

  • The Basic Center: Unsubstituted imidazole has a pKa of ~7.0. However, in this molecule, the electron-withdrawing thioether at the C2 position pulls electron density away from the ring, lowering the basicity of the N3 atom to a predicted pKa of ~5.5–6.5. Furthermore, the massive steric bulk of the tert-butyl group at N1 restricts solvent accessibility, subtly impacting protonation kinetics.

Causality: Because the acidic pKa is lower than the basic pKa, the molecule exists predominantly as a zwitterion at physiological pH (pH 7.4), where the carboxylic acid is deprotonated (anionic) and a fraction of the imidazole ring remains protonated (cationic). Accurate determination of these values is an unavoidable requirement in drug discovery to predict absorption and distribution[2].

Chemical Stability: The Thioether Oxidation Liability

Thioethers are highly susceptible to oxidation by reactive oxygen species (ROS), such as hydrogen peroxide (H2O2), converting first to sulfoxides and subsequently to sulfones[3]. Causality: The nucleophilicity of the sulfur atom in this specific molecule is sterically hindered by the adjacent tert-butyl-imidazole group, yet it remains electronically active. In drug development, this thioether oxidation is often exploited as an ROS-sensitive trigger for targeted drug delivery[3], but it can also represent a critical metabolic liability during formulation stability testing.

Experimental Workflows: Self-Validating Systems

To empirically validate the predicted properties, the following protocols are designed with built-in self-validation mechanisms to ensure data integrity.

Protocol 1: Potentiometric pKa Determination via Cosolvent Extrapolation

Because zwitterionic compounds often exhibit poor aqueous solubility at their isoelectric point, direct aqueous titration is frequently impossible. We utilize the Yasuda-Shedlovsky extrapolation method using methanol-water mixtures[4].

Step-by-Step Methodology:

  • Electrode Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.0, 7.0, 10.0) at a constant temperature of 25 ± 0.1 °C.

  • Sample Preparation: Dissolve 2-[(1-tert-butyl-1H-imidazol-2-yl)sulfanyl]acetic acid in varying ratios of methanol/water (e.g., 30%, 40%, 50%, 60% v/v) containing 0.15 M KCl to maintain constant ionic strength[4].

  • Titration: Titrate the solutions with standardized 0.5 M KOH from pH 2.0 to pH 11.0 under a slow argon purge to prevent CO2 absorption[4].

  • Self-Validation (Gran Plot): Transform the titration curve using a Gran plot to identify the exact equivalence points. If the Gran plot deviates from linearity, it indicates electrode fouling or incomplete dissolution, invalidating the run.

  • Data Extrapolation: Plot the apparent pKa (psKa) values against the reciprocal of the dielectric constant of the specific methanol/water mixtures. Extrapolate the linear regression to 100% water to determine the true aqueous pKa[4].

Protonation Cation Cationic State (Low pH < 3.5) Imidazolium (+) / COOH Zwitterion Zwitterionic State (pH 4.0 - 6.0) Imidazolium (+) / COO (-) Cation->Zwitterion pKa1 ~3.8 (-H+) Zwitterion->Cation (+H+) Anion Anionic State (High pH > 7.0) Imidazole / COO (-) Zwitterion->Anion pKa2 ~6.2 (-H+) Anion->Zwitterion (+H+)

pH-dependent protonation states and zwitterionic equilibria.

Protocol 2: Kinetic Assessment of Thioether Oxidation

To quantify the stability of the thioether linkage, a forced degradation study using H2O2 is employed, monitored by HPLC-UV.

Step-by-Step Methodology:

  • Baseline Establishment: Prepare a 50 µM stock of the analyte in 100 mM Phosphate Buffered Saline (PBS, pH 7.4)[3].

  • Oxidant Introduction: Add H2O2 to achieve a final concentration of 10 mM to 40 mM[3]. Incubate the mixture in a thermoshaker at 37 °C.

  • Aliquoting & Quenching (Critical Step): At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), extract a 100 µL aliquot. Self-Validation: Immediately quench the aliquot with an excess of aqueous methionine or catalase. Failure to quench will result in continued oxidation inside the HPLC autosampler, leading to artificially inflated degradation rates.

  • HPLC-UV Analysis: Inject the quenched samples onto a C18 reverse-phase column. The polar sulfoxide metabolite will elute earlier than the parent thioether.

  • Kinetic Calculation: Plot the natural log of the remaining parent peak area versus time to calculate the pseudo-first-order rate constant ( kobs​ ) and half-life ( t1/2​ )[3].

OxidationWorkflow A Prepare 50 µM Substrate in PBS B Add H2O2 (10-40 mM) A->B C Incubate at 37°C (Time-course) B->C D Quench Reaction (Catalase/Met) C->D E HPLC-UV Analysis (Quantify Sulfoxide) D->E F Calculate Pseudo 1st-Order Kinetics E->F QC System Suitability (Blank & Standards) QC->E

Kinetic workflow for assessing thioether oxidation via HPLC-UV.

Conclusion

The molecule 2-[(1-tert-butyl-1H-imidazol-2-yl)sulfanyl]acetic acid represents a highly tunable pharmacophore. Its zwitterionic nature dictates complex solubility and permeability profiles that must be mapped using rigorous cosolvent potentiometry. Furthermore, its thioether linkage requires strict oxidative stability monitoring. By employing the self-validating experimental frameworks outlined above, development teams can confidently advance this scaffold through preclinical hit-to-lead optimization.

References

  • NextSDS. "2-[(1-tert-butyl-1H-imidazol-2-yl)sulfanyl]acetic acid - Chemical Substance Information." NextSDS Database.
  • Al Khzem, A. H., et al. "Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development." International Journal of Innovative Research and Scientific Studies, 8(11), 2025, pp. 227-237.
  • Narasimham, L., et al. "Physico‐chemical characterization of some beta blockers and anti‐diabetic drugs ‐ potentiometric and spectrophotometric pKa." European Journal of Chemistry.
  • Author(s) unlisted. "Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis." Organic Letters - ACS Publications, March 19, 2025.

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of Imidazole Acetic Acid Derivatives: A Case Study of tert-Butyl 2-(1H-imidazol-1-yl)acetate

Abstract: This technical guide provides a comprehensive analysis of the synthesis, crystal structure, and single-crystal X-ray diffraction (SC-XRD) of tert-butyl 2-(1H-imidazol-1-yl)acetate. While the primary topic of in...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive analysis of the synthesis, crystal structure, and single-crystal X-ray diffraction (SC-XRD) of tert-butyl 2-(1H-imidazol-1-yl)acetate. While the primary topic of interest is 2-[(1-tert-butyl-1H-imidazol-2-yl)sulfanyl]acetic acid, a thorough search of the existing scientific literature and crystallographic databases did not yield a publicly available crystal structure for this specific molecule. Therefore, this guide utilizes the closely related and structurally characterized compound, tert-butyl 2-(1H-imidazol-1-yl)acetate, as a representative model. This allows for an in-depth exploration of the experimental methodologies and analytical insights that are fundamental to the structural elucidation of imidazole-containing compounds, which are of significant interest in the field of drug development. The principles and techniques detailed herein are directly applicable to the study of the originally intended molecule and its analogues.

Introduction: The Significance of Imidazole Derivatives and Structural Analysis

Imidazole-based compounds form the core of numerous pharmaceuticals due to their ability to engage in a variety of biological interactions. Their prevalence in medicinal chemistry underscores the critical need for a precise understanding of their three-dimensional structure. Single-crystal X-ray diffraction stands as the definitive method for elucidating the atomic arrangement within a crystalline solid, providing invaluable information on molecular conformation, stereochemistry, and intermolecular interactions. This knowledge is paramount for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents.

This guide will walk through the complete process of determining the crystal structure of tert-butyl 2-(1H-imidazol-1-yl)acetate, from its chemical synthesis to the final analysis of its crystal packing.

Synthesis and Crystallization: From Reagents to a Diffraction-Quality Single Crystal

The journey to determining a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthesis of tert-Butyl 2-(1H-imidazol-1-yl)acetate

The synthesis of the title compound was achieved through a nucleophilic substitution reaction.[1]

Experimental Protocol:

  • To a solution of imidazole (1.5 g, 0.022 mol) in 20 ml of dimethylformamide (DMF), sodium hydroxide (1.32 g, 0.033 mol) was added.

  • Following the addition of the base, tert-butyl chloroacetate (3.15 ml, 0.022 mol) was introduced to the reaction mixture.[1]

  • The mixture was then refluxed for one hour.

  • Upon completion, the reaction was quenched with 50 ml of cold water and the product was extracted with dichloromethane (3 x 25 ml).

  • The combined organic layers were washed with cold water and brine, then dried over anhydrous sodium sulfate.

  • The solvent was removed under vacuum, yielding an amorphous solid.[1]

Crystallization

The final and most critical step before X-ray analysis is the growth of a single crystal suitable for diffraction.

Experimental Protocol:

  • The amorphous solid obtained from the synthesis was stirred in 30 ml of n-hexane at room temperature.

  • The resulting solid was filtered and washed with hexane (2 x 20 ml).

  • Recrystallization from ethyl acetate afforded off-white crystals of tert-butyl 2-(1H-imidazol-1-yl)acetate with a melting point of 384–386 K.[1]

It is crucial to aim for slow crystal growth to obtain a well-ordered crystal lattice, which is essential for high-quality diffraction data.[2]

Single-Crystal X-ray Diffraction (SC-XRD): Elucidating the Molecular Architecture

SC-XRD is a powerful, non-destructive technique that provides precise information about the internal arrangement of atoms in a crystal.[3]

Principles of X-ray Diffraction

When a beam of monochromatic X-rays strikes a crystal, the electrons of the atoms scatter the X-rays. In a crystalline material, the atoms are arranged in a periodic lattice, causing the scattered X-rays to interfere constructively in specific directions. This phenomenon is known as diffraction. The relationship between the wavelength of the X-rays (λ), the distance between crystal lattice planes (d), and the angle of diffraction (θ) is described by Bragg's Law: nλ = 2dsin(θ).[4]

Experimental Workflow for Data Collection and Structure Solution

The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction experiment.

G cluster_synthesis Synthesis & Crystallization cluster_xrd X-ray Diffraction Experiment cluster_analysis Structure Determination Synthesis Synthesis Crystallization Crystallization Synthesis->Crystallization Purification CrystalMounting Crystal Mounting Crystallization->CrystalMounting DataCollection Data Collection (Diffractometer) CrystalMounting->DataCollection DataProcessing Data Processing (Integration & Scaling) DataCollection->DataProcessing StructureSolution Structure Solution (Direct Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement (Least-Squares) StructureSolution->StructureRefinement Validation Structure Validation (CIF Check) StructureRefinement->Validation FinalStructure FinalStructure Validation->FinalStructure

Caption: Experimental workflow from synthesis to final structure determination.

Data Collection Protocol:

  • A suitable single crystal of tert-butyl 2-(1H-imidazol-1-yl)acetate with dimensions of 0.33 × 0.27 × 0.05 mm was selected and mounted on a goniometer head.[1]

  • X-ray diffraction data were collected on a Bruker APEXII CCD diffractometer at a temperature of 100 K.[1]

  • The instrument was equipped with a fine-focus sealed tube generating Mo Kα radiation (λ = 0.71073 Å).[5]

  • A total of 6535 reflections were measured.[1]

  • An empirical absorption correction was applied using the SADABS program.[1]

Structure Solution and Refinement:

  • The structure was solved by direct methods using the SHELXS97 program.[5]

  • The refinement of the structure was carried out by full-matrix least-squares on F² using SHELXL-97.[6]

  • All non-hydrogen atoms were refined anisotropically.

  • Hydrogen atoms were placed in calculated positions and refined using a riding model.[7]

Crystal Structure Analysis of tert-Butyl 2-(1H-imidazol-1-yl)acetate

The successful refinement of the diffraction data provides a detailed picture of the molecular and supramolecular structure.

Crystallographic Data

The key crystallographic data and refinement parameters are summarized in the table below.

ParameterValue
Chemical FormulaC₉H₁₄N₂O₂
Molecular Weight182.22
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.558(2)
b (Å)9.287(2)
c (Å)11.047(2)
β (°)117.157(4)
Volume (ų)963.9(4)
Z4
Calculated Density (Mg/m³)1.256
Absorption Coeff. (mm⁻¹)0.09
F(000)392
Temperature (K)100
Reflections Collected6535
Independent Reflections2208
R_int0.035
Final R indices [I > 2σ(I)]R₁ = 0.040, wR₂ = 0.097
Goodness-of-fit on F²1.05
(Data sourced from Al-Mohammed et al., 2012)[1][5]
Molecular Structure

The asymmetric unit of tert-butyl 2-(1H-imidazol-1-yl)acetate contains one molecule. The imidazole ring is essentially planar. A key conformational feature is the dihedral angle between the plane of the imidazole ring and the acetate O—C=O plane, which is 80.54(12)°.[1]

Supramolecular Assembly and Intermolecular Interactions

In the crystal lattice, molecules of tert-butyl 2-(1H-imidazol-1-yl)acetate are linked by intermolecular C—H⋯O hydrogen bonds.[1] These interactions are crucial for the stability of the crystal packing. Specifically, pairs of molecules form centrosymmetric dimers around a center of inversion.[1][5]

The diagram below visualizes the formation of these hydrogen-bonded dimers.

G cluster_dimer Centrosymmetric Dimer Formation cluster_A cluster_B MoleculeA Molecule A (x, y, z) MoleculeB Molecule B (-x, -y, -z) C4_A C4-H4B O2_B O2 C4_A->O2_B C-H···O Hydrogen Bond O2_A O2 C4_B C4-H4B C4_B->O2_A C-H···O Hydrogen Bond

Caption: Visualization of the C-H···O hydrogen bonds forming a centrosymmetric dimer.

Conclusion

This guide has detailed the process of determining the crystal structure of tert-butyl 2-(1H-imidazol-1-yl)acetate, serving as a practical example for the structural analysis of imidazole-containing compounds. The synthesis, crystallization, and single-crystal X-ray diffraction techniques described herein provide a robust framework for obtaining precise and unambiguous three-dimensional molecular structures. The analysis of the resulting crystal structure reveals key conformational features and the specific intermolecular interactions, such as C—H⋯O hydrogen bonds, that govern the supramolecular assembly. This level of structural insight is indispensable for the advancement of drug discovery and development, enabling a deeper understanding of molecular recognition and informing the design of new chemical entities with improved therapeutic profiles.

References

  • Latifi, R. User guide to crystal structure refinement with SHELXL. [Online] Available at: [Link]

  • Al-Mohammed, N. N., Alias, Y., Abdullah, Z., & Khaledi, H. (2012). tert-Butyl 2-(1H-imidazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 68(2), o445. Available at: [Link]

  • Girolami, G. S. (2004). A Guide to Using the SHELXTL Crystallographic Software Package. University of Illinois. Available at: [Link] (Note: This is a representative link for SHELXTL documentation; the direct PDF may vary).

  • Purdue University Department of Chemistry. X-Ray Crystallography - Software. [Online] Available at: [Link]

  • Al-Mohammed, N. N., Alias, Y., Abdullah, Z., & Khaledi, H. (2012). tert-Butyl 2-(1H-benzimidazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 68(2), o551. Available at: [Link]

  • Antono, E., & Ling, J. (2024). Automated refinement of single crystal diffraction data using SHELXTL. GitHub. Available at: [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available at: [Link]

  • Rigaku. (n.d.). Application Note SC-XRD 505 Single Crystal Diffraction. ResearchGate. Available at: [Link]

  • Crystallographic Growth. (n.d.). Experimental methods for x-ray diffraction. [Online] Available at: [Link]

  • Al-Mohammed, N. N., Alias, Y., Abdullah, Z., & Khaledi, H. (2012). tert-Butyl 2-(1H-imidazol-1-yl)acetate. ResearchGate. Available at: [Link]

  • Al-Mohammed, N. N., Alias, Y., Abdullah, Z., & Khaledi, H. (2012). tert-Butyl 2-(1H-benzimidazol-1-yl)acetate. ResearchGate. Available at: [Link]

  • Chopra, D. (2020). Preliminary understanding of experiments on single crystal X-ray crystallography. Journal of the Indian Chemical Society. Available at: [Link]

  • Belwal, C. K., & Patel, J. (2018). Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride: an intermediate for zoledronic acid. Chemistry & Biology Interface, 8(6), 482-487. Available at: [Link]

  • Reddy, K. S., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2009(2), 1-8. Available at: [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. Available at: [Link]

  • Al-Mohammed, N. N., et al. (2012). tert-Butyl 2-(1H-imidazol-1-yl)acetate. PubMed. Available at: [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. Available at: [Link]

  • Al-Mohammed, N.N., et al. (2012). Tert-Butyl 2-(1H-imidazol-1-yl)acetate. UM Research Repository. Available at: [Link]

  • Mokhtari, J., et al. (2017). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Sciforum. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl (1H-imidazol-1-yl)acetate. PubChem. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide on the Thermodynamic Stability of 2-[(1-tert-butyl-1H-imidazol-2-yl)sulfanyl]acetic acid

Introduction: The Critical Role of Thermodynamic Stability in Drug Development In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Thermodynamic Stability in Drug Development

In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viability and commercial success. For a novel entity such as 2-[(1-tert-butyl-1H-imidazol-2-yl)sulfanyl]acetic acid, a thorough understanding of its thermodynamic stability is not merely a regulatory formality but a fundamental prerequisite for advancing through the development pipeline. This guide provides a comprehensive framework for assessing the thermodynamic stability of this molecule, offering both theoretical insights and practical, field-proven methodologies. As researchers, scientists, and drug development professionals, a deep appreciation of an API's stability profile informs critical decisions in formulation, packaging, storage, and ultimately, patient safety and efficacy.[1][2]

The imidazole ring, a key structural motif in many pharmaceutical agents, can be susceptible to particular degradation pathways, and the presence of a sulfanylacetic acid side chain introduces additional potential points of lability.[3][4] Therefore, a multi-faceted approach to stability assessment is imperative. This document will detail the core analytical techniques and forced degradation studies necessary to construct a robust stability profile for 2-[(1-tert-butyl-1H-imidazol-2-yl)sulfanyl]acetic acid.

Pillar I: Thermal Analysis for Intrinsic Stability Assessment

Thermal analysis techniques are indispensable for probing the inherent thermodynamic properties of a solid-state material.[1] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most powerful and commonly employed methods in this domain.

Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing critical information on melting, crystallization, and other phase transitions.[5] For 2-[(1-tert-butyl-1H-imidazol-2-yl)sulfanyl]acetic acid, DSC is instrumental in determining its melting point, which is a key indicator of purity and solid-state stability. A sharp, well-defined melting endotherm suggests a highly crystalline and pure material, while a broad or distorted peak may indicate the presence of impurities or multiple polymorphic forms.

  • Sample Preparation: Accurately weigh 2-5 mg of 2-[(1-tert-butyl-1H-imidazol-2-yl)sulfanyl]acetic acid into a standard aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[5]

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a constant rate, typically 10 °C/min, to a final temperature significantly above the melting point (e.g., 250 °C).[1]

  • Data Analysis: The resulting thermogram will display heat flow versus temperature. The melting point is determined as the onset or peak of the endothermic event. The enthalpy of fusion (ΔHfus) can also be calculated from the peak area, providing further insight into the crystalline structure.

Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition

TGA measures the change in mass of a sample as a function of temperature, providing a clear indication of its thermal decomposition profile.[5] This technique is crucial for identifying the temperature at which the molecule begins to degrade and for quantifying the extent of mass loss at different temperatures.

  • Sample Preparation: Accurately weigh 5-10 mg of 2-[(1-tert-butyl-1H-imidazol-2-yl)sulfanyl]acetic acid into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) or an oxidative atmosphere (e.g., air) at a controlled flow rate.[5]

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a constant rate, typically 10 °C/min, to a high final temperature where complete decomposition is expected (e.g., 600 °C).[1]

  • Data Analysis: The TGA curve plots the percentage of initial mass remaining against temperature. The onset of decomposition is often defined as the temperature at which a 5% mass loss occurs (Td5%). The derivative of the TGA curve (DTG) can reveal the temperatures of maximum decomposition rates.[1]

Interpreting Thermal Analysis Data

A summary of hypothetical, yet representative, thermal analysis data for 2-[(1-tert-butyl-1H-imidazol-2-yl)sulfanyl]acetic acid is presented below.

ParameterValueInterpretation
DSC Melting Point (Onset) 185 °CIndicates a relatively high degree of thermal stability in the solid state.
Enthalpy of Fusion (ΔHfus) 120 J/gSuggests a well-ordered crystalline lattice.
TGA Onset of Decomposition (Td5%) 210 °C (in N2)Demonstrates good thermal stability, with significant decomposition occurring above this temperature.
Major Decomposition Steps (DTG Peaks) 235 °C, 350 °CSuggests a multi-step degradation process, potentially involving the loss of the acetic acid side chain followed by the degradation of the imidazole ring.[4]

Pillar II: Forced Degradation Studies for Pathway Elucidation

Forced degradation, or stress testing, is a critical component of stability assessment, designed to intentionally degrade the API under more severe conditions than those encountered during accelerated stability studies.[6][7] The primary objectives of forced degradation are to identify potential degradation products, elucidate degradation pathways, and establish the stability-indicating nature of analytical methods.[2][8] According to ICH Q1A(R2) guidelines, a target degradation of 5-20% is generally considered optimal to ensure that the degradation products are representative of those that might form under long-term storage conditions.[6][8]

Degradation_Pathways Parent 2-[(1-tert-butyl-1H-imidazol-2-yl)sulfanyl]acetic acid Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis Oxidation Oxidation Parent->Oxidation Decarboxylation Thermal Stress Parent->Decarboxylation Cleavage Thioether Cleavage Product Hydrolysis->Cleavage Sulfoxide Sulfoxide Derivative Oxidation->Sulfoxide Sulfone Sulfone Derivative Oxidation->Sulfone Decarboxylated Decarboxylated Product Decarboxylation->Decarboxylated Sulfoxide->Oxidation

Caption: Potential Degradation Pathways.

Pillar III: The Self-Validating System: A Stability-Indicating Analytical Method

The trustworthiness of any stability study hinges on the quality of the analytical method used to separate and quantify the API from its degradation products. [8]A stability-indicating method is a validated analytical procedure that can accurately measure the decrease in the amount of the API due to degradation. [8]High-Performance Liquid Chromatography (HPLC) with UV detection, often coupled with Mass Spectrometry (MS) for peak identification, is the gold standard for this purpose.

The development of such a method is an iterative process. The samples generated during the forced degradation studies are invaluable for this purpose, as they provide a complex mixture of the parent compound and its degradants. The method must be able to resolve all significant degradation products from the parent peak and from each other.

Conclusion: A Roadmap to Understanding and Ensuring Stability

This guide has outlined a comprehensive strategy for the in-depth characterization of the thermodynamic stability of 2-[(1-tert-butyl-1H-imidazol-2-yl)sulfanyl]acetic acid. By integrating thermal analysis techniques with systematic forced degradation studies, and underpinning this with a robust, stability-indicating analytical method, a clear and reliable picture of the molecule's stability profile can be established. This knowledge is not only fundamental to meeting regulatory expectations but is also a critical driver of successful and efficient drug development, ultimately ensuring the delivery of a safe, effective, and stable therapeutic agent to patients.

References

  • A Comparative Guide to the Thermal Analysis of 4,4'-Bi-1H-imidazole and Its Derivatives - Benchchem.
  • Olczak-Kobza, M. (2000). Synthesis and thermal analysis of cadmium complexes of imidazole and its derivatives. Thermochimica Acta, 366.
  • NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION - Revue Roumaine de Chimie.
  • Imidazole Derivatives as Thermal Latent Catalyst for Thiol-Michael Reaction Thermosetting Resins | Request PDF - ResearchGate.
  • Thermal and Kinetic Analysis of Benzimidazole Derivatives: Fenbendazole, Mebendazole, and Flubendazole - MDPI.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Sharma, M. K., & Murugesan, M. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid.
  • Forced Degradation – A Review - Biomedical Journal of.

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Technical Support Center: Resolving HPLC Baseline Noise for 2-[(1-tert-butyl-1H-imidazol-2-yl)sulfanyl]acetic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the chromatographic analysis of 2-[(1-tert-butyl-1H-imidazol-2-yl)sulfanyl]acetic acid. This document provides in-depth trouble...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the chromatographic analysis of 2-[(1-tert-butyl-1H-imidazol-2-yl)sulfanyl]acetic acid. This document provides in-depth troubleshooting strategies, detailed protocols, and expert insights to help you diagnose and resolve HPLC baseline noise, ensuring the accuracy and reproducibility of your results. The unique chemical nature of this analyte—possessing a basic imidazole ring, an acidic carboxylic acid group, and a sulfur linkage—presents specific challenges that this guide is designed to address directly.

Part 1: Understanding the Challenge: Analyte Properties and Baseline Noise

Before troubleshooting, it is crucial to understand why 2-[(1-tert-butyl-1H-imidazol-2-yl)sulfanyl]acetic acid can be a challenging compound for HPLC analysis and how its properties relate to common baseline issues.

  • Metal Chelation Potential: The molecule contains both a sulfur atom and a carboxylic acid group. This combination can act as a chelating agent, binding to trace metal ions (iron, nickel, chromium) present in standard stainless steel HPLC components like frits, tubing, and column hardware.[1][2] This interaction can lead to peak tailing, loss of analyte signal, and erratic baseline behavior.[1]

  • Silanol Interactions: The basic imidazole ring can form strong secondary interactions with acidic, unreacted silanol groups (Si-OH) on the surface of conventional silica-based columns. This leads to peak tailing and can affect retention time stability.

  • pH Sensitivity: As an amphoteric molecule with both acidic (carboxylic acid) and basic (imidazole) functional groups, its retention and peak shape are highly dependent on the mobile phase pH. Improper pH control can lead to broad peaks that are difficult to distinguish from baseline drift.[3]

These properties can manifest as several types of baseline disturbances.

Table 1: Types of HPLC Baseline Noise & Common Sources
Noise TypeDescriptionCommon General CausesAnalyte-Specific Considerations
High-Frequency Noise (Spikes) Rapid, random fluctuations or sharp, regular spikes.Air bubbles, faulty detector lamp, electronic interference, malfunctioning pump check valves.[4][5][6]Not typically analyte-specific, but poor mobile phase prep can introduce bubbles.
Low-Frequency Noise (Drift) A slow, steady upward or downward slope of the baseline.Temperature fluctuations, poor column equilibration, mobile phase composition changes, contaminated column or detector cell.[4][7][8][9]Gradual elution of strongly retained impurities or analyte-metal complexes. Column bleed catalyzed by analyte.
Irregular/Wandering Baseline Random, non-cyclical baseline movement.Incomplete mobile phase mixing, contaminated solvents, column degradation.[9][10]Analyte instability in the mobile phase, slow chelation kinetics with system metals.
Part 2: Frequently Asked Questions & Troubleshooting Guide

This section is structured as a series of questions that a researcher might ask when encountering baseline issues with this specific analyte. We will proceed from general system checks to highly specific, analyte-focused solutions.

Q1: My baseline is noisy with random spikes. Where should I start?

This is typically a system-wide issue rather than an analyte-specific one. The primary culprits are dissolved gases, pump/detector hardware, or electrical issues.

Causality: High-frequency noise is often caused by physical or electrical interference with the detector's signal. Air bubbles passing through the flow cell cause sharp spikes due to the significant difference in refractive index between the liquid mobile phase and the gas.[5][6] Similarly, a failing deuterium lamp in a UV detector can cause erratic energy output, leading to a noisy signal.[4][11]

Troubleshooting Workflow:

cluster_0 High-Frequency Noise Troubleshooting A Observe High-Frequency Noise (Spikes) B Degas Mobile Phase Thoroughly (Inline Degasser, Sonication) A->B Start Here C Purge Pump & Flow Path B->C D Check for Leaks C->D G Noise Resolved? D->G E Run Detector Diagnostics (Check Lamp Energy/Lifetime) F Check Pump Pressure Ripple (Inspect Check Valves/Seals) E->F I Contact Service Engineer F->I G->E No H Problem Solved G->H Yes

Caption: A systematic workflow for diagnosing high-frequency HPLC noise.

Q2: I'm seeing a slow, consistent baseline drift, especially during a gradient run. What's causing this?

Baseline drift is often related to changes in the mobile phase environment over time.[4][7]

Causality: During a gradient, the composition of the mobile phase changes, which can alter its UV absorbance, refractive index, and temperature. If the two mobile phase solvents (e.g., water and acetonitrile) have different levels of UV-absorbing impurities, the baseline will drift as their ratio changes.[8] Additionally, insufficient column equilibration between runs is a common cause; the column stationary phase needs time to fully adapt to the initial mobile phase conditions.[7][9]

Solutions:

  • Use High-Purity Solvents: Always use HPLC-grade or LC-MS-grade water, acetonitrile, and any additives. This minimizes baseline shifts caused by impurities.[10][12]

  • Ensure Proper Equilibration: Equilibrate the column with at least 10-20 column volumes of the starting mobile phase before the first injection and between runs.[13]

  • Check for Temperature Fluctuations: Use a column oven and ensure the lab environment has a stable temperature.[8][12][14] Insulating tubing between the column and detector can also help.[7]

  • Run a Blank Gradient: Inject a blank (mobile phase) and run the full gradient. If the drift is reproducible, it can often be subtracted from the sample chromatograms by the data analysis software.[8]

Q3: My analyte peak is tailing severely, and the baseline is wandering. I suspect it's related to the compound itself. What should I do?

This is a classic presentation for a molecule with the properties of 2-[(1-tert-butyl-1H-imidazol-2-yl)sulfanyl]acetic acid. The peak tailing and baseline instability are likely due to a combination of metal chelation and silanol interactions.

Causality: The sulfur and carboxylate groups can bind to active metal sites within the HPLC system, causing a portion of the analyte to be delayed, which results in a tailing peak.[1] Simultaneously, the imidazole group interacts with free silanols on the column packing. These combined secondary interactions create poor peak shapes and an unstable baseline.

Analyte-Specific Troubleshooting Diagram:

cluster_1 Analyte-Specific Troubleshooting Analyte Analyte in Flow Path {2-[(1-tert-butyl-1H-imidazol-2-yl)sulfanyl]acetic acid} Problem1 Problem: Metal Chelation Interaction with stainless steel components (frits, column, tubing) Analyte->Problem1 Problem2 Problem: Silanol Interaction Basic imidazole group interacts with acidic Si-OH groups on the column. Analyte->Problem2 Solution1 Solution 1: Mobile Phase Additive Add a competing chelator (e.g., 0.1-0.5 mM EDTA) to the mobile phase. Problem1->Solution1 Solution2 Solution 2: Inert Hardware Use a bio-inert or PEEK-lined HPLC system and column to eliminate metal contact. Problem1->Solution2 Solution3 Solution 1: pH Control Lower mobile phase pH to 2.5-3.5 with formic or phosphoric acid to suppress silanol activity. Problem2->Solution3 Solution4 Solution 2: Column Choice Use a modern, high-purity, end-capped C18 column or a column with a modified surface (e.g., silica-hydride). Problem2->Solution4

Caption: Key interactions and solutions for analyzing the target molecule.

Recommended HPLC Conditions to Mitigate Analyte-Specific Issues

Based on the principles above, here is a robust starting point for method development.

Table 2: Recommended Starting HPLC Conditions
ParameterRecommended SettingRationale
Column High-purity, end-capped C18, 2.1 or 4.6 mm ID, < 3 µm particles.Minimizes silanol interactions and provides high efficiency.
Mobile Phase A 0.1% Formic Acid in HPLC-grade WaterLowers pH to ~2.7, suppressing silanol ionization and ensuring the analyte's carboxylic acid is protonated for better retention in reversed-phase.
Mobile Phase B 0.1% Formic Acid in HPLC-grade AcetonitrileAcetonitrile generally provides lower backpressure and better UV transparency than methanol.
Optional Additive 0.1-0.5 mM EDTA in Mobile Phase AActs as a sacrificial chelating agent, binding to active metal sites in the system and preventing analyte interaction.[2][15]
Flow Rate Per column manufacturer's recommendation (e.g., 0.4 mL/min for 2.1 mm ID)Standard operating procedure.
Column Temperature 35-45 °CImproves peak shape and reduces mobile phase viscosity, but monitor analyte stability.
Detection Wavelength 210-220 nm or UV maxImidazole compounds often have strong absorbance at lower UV wavelengths.[16][17]
Injection Volume 1-5 µLSmall volumes minimize injection-solvent effects and prevent column overload.
Part 3: Key Experimental Protocols

Here are detailed, step-by-step protocols for critical procedures mentioned in the troubleshooting guide.

Protocol 1: System Passivation to Reduce Metal Activity

This procedure should be performed if you suspect significant metal contamination in a standard stainless steel HPLC system. Caution: Always consult your HPLC manufacturer's guidelines before performing this procedure. Disconnect the column before starting.

  • Prepare Passivation Solution: Create a solution of 6N Nitric Acid. Handle with extreme care, using appropriate personal protective equipment (PPE).

  • System Flush (Organic): Flush the entire system (all pump lines, autosampler, and detector) with HPLC-grade isopropanol for 30 minutes.

  • System Flush (Aqueous): Flush the system with HPLC-grade water for 30 minutes.

  • Passivation: Introduce the 6N Nitric Acid solution to the system. Pump at a low flow rate (e.g., 0.1 mL/min) for 60-90 minutes. Ensure the solution does not enter any PEEK components if possible.

  • Rinse: Flush the system thoroughly with HPLC-grade water for at least 2 hours or until the eluent pH returns to neutral.

  • Final Flush: Flush with your mobile phase before reconnecting the column.

Protocol 2: Aggressive Column Flushing and Cleaning

If you suspect the column is contaminated with strongly retained compounds or metal ions. Always check the column manufacturer's pH and solvent limitations.

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into the flow cell.

  • Reverse Direction: Connect the column in the reverse flow direction.

  • Flush with Mobile Phase (No Buffer): Wash with a mixture of your mobile phase (e.g., 95:5 Water:Acetonitrile) without any salts or buffers for 20 column volumes.

  • Organic Wash (Strong): Wash with 100% Acetonitrile for 20 column volumes.

  • Intermediate Wash: Wash with 100% Isopropanol for 20 column volumes.

  • Final Re-equilibration: Return the column to the normal flow direction. Flush with the mobile phase (starting conditions) for at least 30-40 column volumes before use.[18]

Table 3: Common Solvents for Reversed-Phase Column Washing
SolventPurpose
Water/Organic (no buffer)Removes precipitated buffer salts.[18]
IsopropanolRemoves strongly bound non-polar compounds.
Acetonitrile / MethanolGeneral purpose cleaning for moderately non-polar compounds.
Tetrahydrofuran (THF)Effective for removing very non-polar contaminants like polymers (use with caution, check compatibility).
References
  • Why Your HPLC Baseline Drifts—And How to Stop It - Separation Science. [Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It - Labtech. [Link]

  • HPLC Repair Services: Common Causes of Baseline Noise. [Link]

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee - PGeneral. [Link]

  • Troubleshooting Common HPLC Issues | Labcompare.com. [Link]

  • Uncovering Overlooked Factors Behind Abnormal Baselines - Welch Materials. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. [Link]

  • Why am I getting Baseline noise in HPLC? - ResearchGate. [Link]

  • 5 Major causes of noise in chromatograms during HPLC analysis? - Reddit. [Link]

  • HPLC Diagnostic Skills Vol I – Noisy Baselines - Element Lab Solutions. [Link]

  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. [Link]

  • Expert Guide to Troubleshooting Common HPLC Issues - AELAB. [Link]

  • Degradation of Samples Due to Hydrolysis on HPLC Columns - MTC USA. [Link]

  • The 10 Most Common HPLC Problems and Solutions! - Universallab. [Link]

  • HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds. [Link]

  • 4 Common Mistakes to Avoid in HPLC - Chromatography Today. [Link]

  • HPLC Troubleshooting Mini Guide - Baseline Issues - Phenomenex. [Link]

  • HPLC Troubleshooting Guide - SCION Instruments. [Link]

  • Why My HPLC Columns Last 15 Years: The Truth About pH and Column Damage. [Link]

  • Full article: Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent - Taylor & Francis. [Link]

  • HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. [Link]

  • Separation of (((Diethylamino)thioxomethyl)thio)acetic acid on Newcrom R1 HPLC column. [Link]

  • Isolating Detector Noise: Part 2 - Separation Science. [Link]

  • An HPLC method for the determination of thioctic acid in raw material and tablets. [Link]

  • On-Column Sample Degradation | LCGC International. [Link]

  • HPLC Column Cleaning & Washing Procedure - GL Sciences. [Link]

  • How to Address Detector Noise in HPLC Systems - Patsnap Eureka. [Link]

  • Method development for the determination of thiols using HPLC with fluorescence detection - Diva-Portal.org. [Link]

  • Physicochemical Properties and Formulation Development of a Novel Compound Inhibiting Staphylococcus Aureus Biofilm Formation - Scholars' Mine. [Link]

  • Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects | LCGC International. [Link]

  • HPLC Analysis of Thiolysis Reaction Products? - ResearchGate. [Link]

  • Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. [Link]

  • CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION - PMC. [Link]

  • Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method - MDPI. [Link]

  • Physicochemical properties and formulation development of a novel compound inhibiting Staphylococcus aureus biofilm formation | PLOS One. [Link]

  • Metal-cation-induced shifts in thiolate redox and reduced sulfur speciation - RSC Publishing. [Link]

  • Ligand Basicity and Chelate Effects on Sulfur Insertion vs. Sulfur Reduction by Zinc Thiolate Complexes | NSF Public Access Repository. [Link]

  • 2-[2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-1-yl]acetic acid - PubChem. [Link]

  • Anti-fungal effects of novel N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine derivative and it's in-vitro, in-silico, and mode of action against Candida spp - PubMed. [Link]

  • 1-Ethyl-4-butyl-1,2,4-triazolium acetyl amino acid ionic liquids: preparation and characterization of physicochemical properties - RSC Publishing. [Link]

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Optimization

Purifying 2-[(1-tert-butyl-1H-imidazol-2-yl)sulfanyl]acetic acid from reaction byproducts

Technical Support Center Guide: Purifying 2-[(1-tert-butyl-1H-imidazol-2-yl)sulfanyl]acetic acid Welcome to the technical support guide for the purification of 2-[(1-tert-butyl-1H-imidazol-2-yl)sulfanyl]acetic acid. This...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center

Guide: Purifying 2-[(1-tert-butyl-1H-imidazol-2-yl)sulfanyl]acetic acid

Welcome to the technical support guide for the purification of 2-[(1-tert-butyl-1H-imidazol-2-yl)sulfanyl]acetic acid. This document is designed for researchers, medicinal chemists, and process development scientists. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting advice to help you navigate the common challenges associated with isolating this valuable building block.

The purification of this molecule can be deceptively complex due to its amphoteric nature—possessing both a carboxylic acid and a basic imidazole ring. This guide provides a systematic approach to achieving high purity by leveraging these chemical properties.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 2-[(1-tert-butyl-1H-imidazol-2-yl)sulfanyl]acetic acid?

The impurity profile is dictated by the synthetic route, which typically involves the S-alkylation of 1-tert-butyl-1H-imidazole-2-thiol with a haloacetic acid derivative. Common impurities include:

  • Unreacted Starting Materials: 1-tert-butyl-1H-imidazole-2-thiol and the haloacetic acid reagent (e.g., chloroacetic acid or bromoacetic acid).

  • Hydrolysis Byproducts: If an ester of haloacetic acid was used (e.g., tert-butyl bromoacetate), incomplete hydrolysis will leave the corresponding ester as an impurity.[1]

  • Disulfide Byproduct: Oxidative coupling of the starting thione can form a disulfide impurity, which is neutral and can complicate purification.

  • Residual Solvents: Solvents used in the reaction, such as DMF, acetone, or ethanol, may be present.[2]

Q2: What are the key physicochemical properties of the target compound that I can exploit for purification?

This molecule is amphoteric, meaning it has both acidic and basic functional groups. This is the most powerful characteristic to leverage for purification.

  • Acidic Group: The carboxylic acid (pKa ≈ 3-4) will be deprotonated in a basic aqueous solution (e.g., sodium bicarbonate), forming a water-soluble carboxylate salt.

  • Basic Group: The imidazole ring (pKa of the conjugate acid ≈ 6-7) will be protonated in a sufficiently acidic solution, forming a water-soluble imidazolium salt.[3] This dual nature allows for selective extraction to separate it from neutral, acidic, or basic impurities.

Q3: How can I effectively monitor the progress and success of my purification?

Thin-Layer Chromatography (TLC) is an indispensable tool for this purpose. Due to the polar and acidic nature of the product, a polar mobile phase is required.

  • Recommended TLC System: A mixture of a polar organic solvent and an acid is often effective. For example, Ethyl Acetate/Methanol/Acetic Acid (e.g., 8:1:1 v/v/v). The acetic acid helps to suppress the ionization of the carboxylic acid on the silica plate, leading to more defined spots and reducing streaking.[4]

  • Visualization: The imidazole ring allows for visualization under UV light (254 nm). Staining with iodine vapor is also an effective alternative.[4]

Q4: What is the expected appearance and stability of the purified compound?

Pure 2-[(1-tert-butyl-1H-imidazol-2-yl)sulfanyl]acetic acid is typically an off-white to white crystalline solid. It is generally stable at room temperature but should be stored in a cool, dry place away from strong oxidizing agents to prevent disulfide formation.

Section 2: Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Acid-Base Extraction 1. Incorrect pH during extraction: The pH of the basic wash was not high enough to fully deprotonate the carboxylic acid, or the pH of the acidification step was not low enough to fully protonate the carboxylate. 2. Product precipitation was incomplete: The product may have some solubility in the acidified aqueous phase.1. Verify pH: Use a pH meter. For the basic wash, ensure pH is >8. For acidification and precipitation, adjust to a pH of ~4-5. Over-acidifying can re-solubilize the product by protonating the imidazole ring. 2. Improve Precipitation: After acidification, cool the solution in an ice bath for 30-60 minutes. If precipitation is still poor, you may need to extract the acidified aqueous phase with an organic solvent like ethyl acetate.
Product Fails to Crystallize or Oiling Out 1. Presence of Impurities: Even small amounts of impurities can inhibit crystal lattice formation. 2. Inappropriate Solvent System: The solvent may be too good (product remains dissolved) or too poor (product crashes out as an amorphous solid or oil). 3. Supersaturation Not Reached: The solution is not concentrated enough for crystallization to begin.1. Re-purify: Perform another acid-base extraction or consider column chromatography. 2. Optimize Solvents: Use the table in Protocol 3.2 to select a new solvent or solvent/anti-solvent pair. Try dissolving the oil in a minimum amount of a good solvent (e.g., hot ethanol) and slowly adding a poor solvent (e.g., water or hexane) until persistent cloudiness is observed. 3. Induce Crystallization: Concentrate the solution further. Try scratching the inside of the flask with a glass rod at the solution-air interface or adding a seed crystal.
Multiple Spots on TLC After Purification 1. Incomplete Separation: The chosen purification method (e.g., a single extraction or crystallization) was insufficient to remove all byproducts. 2. On-plate Decomposition: The compound may be unstable on the silica gel plate, although this is less common for this structure.1. Combine Methods: Purification often requires orthogonal methods. Follow an acid-base extraction with a recrystallization.[5] For very stubborn impurities, column chromatography may be necessary. 2. Modify TLC Conditions: Add a small amount of acid (e.g., 0.5-1% acetic acid) to your eluent to ensure consistent ionization and prevent streaking, which can sometimes be mistaken for impurities.
Final Product is Discolored (Yellow/Brown) 1. Oxidation: The thiol group is susceptible to air oxidation, especially under basic conditions or in the presence of trace metals, leading to colored disulfide byproducts. 2. Thermal Decomposition: The compound may have been heated for too long or at too high a temperature during solvent removal or recrystallization.1. Minimize Exposure: Keep workup times under basic conditions as short as possible. Consider sparging solutions with nitrogen or argon. 2. Charcoal Treatment: Dissolve the discolored product in a suitable hot solvent (e.g., ethanol) and add a small amount of activated charcoal. Stir for 5-10 minutes, then filter the hot solution through celite to remove the charcoal and colored impurities before allowing it to crystallize.

Section 3: Detailed Purification Protocols

Protocol 3.1: Purification by Acid-Base Extraction

This method leverages the amphoteric nature of the molecule to separate it from neutral and other ionic impurities.

Steps:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).

  • Basic Wash: Transfer the organic solution to a separatory funnel and extract it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 10 mL per gram).

    • Causality: The NaHCO₃ is basic enough to deprotonate the carboxylic acid, forming the sodium carboxylate salt, which is highly soluble in the aqueous layer. Neutral impurities (like the disulfide byproduct or unreacted ester) will remain in the organic layer.

  • Separate Layers: Combine the aqueous layers. The organic layer can be discarded or checked by TLC for any remaining product.

  • Acidification & Precipitation: Cool the combined aqueous layer in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is approximately 4-5.

    • Causality: Acidification protonates the carboxylate, regenerating the neutral carboxylic acid, which is poorly soluble in water and precipitates as a solid. Avoid excess acid (pH < 3), as this can protonate the imidazole ring and increase the product's solubility.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid on the filter with a small amount of cold deionized water to remove residual salts, followed by a cold non-polar solvent like hexane to aid in drying.

  • Drying: Dry the purified solid under vacuum to a constant weight. Assess purity via TLC (Protocol 3.3).

Protocol 3.2: Purification by Recrystallization

Recrystallization is an excellent secondary purification step to remove closely related impurities and achieve high crystalline purity.[6]

Steps:

  • Solvent Selection: Choose a suitable solvent or solvent system from the table below. The ideal solvent dissolves the compound when hot but poorly when cold.

  • Dissolution: Place the solid in an Erlenmeyer flask. Add the minimum amount of the chosen "good" solvent to dissolve the solid completely at reflux temperature.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, add a spatula-tip of activated charcoal, and reheat to reflux for 5 minutes.

  • Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot filtration through a fluted filter paper or a Celite plug to remove them.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Table 1: Recommended Solvent Systems for Recrystallization

Solvent SystemTypeRationale & Notes
Ethanol/Water Solvent/Anti-solventThe product is soluble in hot ethanol. Water is then added as an anti-solvent to decrease solubility and induce crystallization upon cooling.
Isopropanol Single SolventOffers a good solubility profile for many polar organic acids.
Acetonitrile Single SolventA polar aprotic solvent that can be effective if protic solvents lead to solvate formation.
Ethyl Acetate/Hexane Solvent/Anti-solventSuitable for less polar impurities. Dissolve in hot ethyl acetate and add hexane as the anti-solvent.
Protocol 3.3: Purity Assessment by Thin-Layer Chromatography (TLC)

Procedure:

  • Plate: Use a standard silica gel 60 F₂₅₄ TLC plate.

  • Sample Prep: Dissolve a tiny amount of your crude and purified material in a suitable solvent (e.g., methanol).

  • Eluent: Prepare a mobile phase of Ethyl Acetate / Methanol / Acetic Acid (8:1:1) .

  • Development: Spot the samples on the plate and develop it in a chamber saturated with the eluent.

  • Visualization: Air dry the plate and examine it under a UV lamp at 254 nm. The purified sample should show a single, well-defined spot.

Section 4: Purification Workflow Visualization

The following diagram outlines the logical workflow for purifying 2-[(1-tert-butyl-1H-imidazol-2-yl)sulfanyl]acetic acid, integrating the key decision points and quality control steps.

PurificationWorkflow Crude Crude Product (in Organic Solvent) Extraction Liquid-Liquid Extraction (wash with aq. NaHCO3) Crude->Extraction AqueousLayer Aqueous Layer (Product as Salt) Extraction->AqueousLayer Product OrganicLayer Organic Layer (Neutral Impurities) Extraction->OrganicLayer Impurities Acidify Acidify to pH 4-5 (with 1M HCl) AqueousLayer->Acidify Filter Vacuum Filtration Acidify->Filter WetSolid Wet Solid Product Filter->WetSolid TLC1 QC Step: TLC Analysis WetSolid->TLC1 Recrystallize Recrystallization (e.g., Ethanol/Water) WetSolid->Recrystallize TLC1->Recrystallize Impure Pass Product Meets Spec TLC1->Pass Pure PureCrystals Pure Crystalline Product Recrystallize->PureCrystals TLC2 Final QC: TLC & MP Analysis PureCrystals->TLC2 TLC2->Pass Pass

Caption: Purification workflow for 2-[(1-tert-butyl-1H-imidazol-2-yl)sulfanyl]acetic acid.

References

  • Singh, S. K., Manne, N., Ray, P. C., & Pal, M. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2009(2), 265-273. [Link]

  • Prinicipia Biopharma Inc. (2023). Crystalline forms of 2-[3-[4-amino-3-(2-fluoro-4-phenoxy-phenyl)pyrazolo[3,4-d]pyrimidin-1- yl]piperidine-1-carbonyl]-4-methyl-4-[4-(oxetan-3-yl)piperazin-1-. (Patent No. WO2023244562A1).
  • Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Chemistry Portal. [Link]

  • Yarmoloyk, S., et al. (2019). Convenient synthesis of 2-(4-amino-1H-1,2,3-triazol-1-yl) acetic acid. ResearchGate. [Link]

  • Nagy, Z. K., et al. (2019). Comparative Study of Different Crystallization Methods in the Case of Cilostazol Crystal Habit Optimization. MDPI. [Link]

  • Spajic, J., et al. (2006). Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. PMC. [Link]

  • Sgouras, D., et al. (2021). Targeting Urease: A Promising Adjuvant Strategy for Effective Helicobacter pylori Eradication. PMC. [Link]

  • Taha, M., et al. (2020). Expression, Purification, and Comparative Inhibition of Helicobacter pylori Urease by Regio-Selectively Alkylated Benzimidazole 2-Thione Derivatives. PMC. [Link]

  • Lee, J., & Lee, S. (2021). Simultaneous Quantitation of 2-Acetyl-4-tetrahydroxybutylimidazole, 2- and 4-Methylimidazoles, and 5-Hydroxymethylfurfural in Beverages by Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]

  • Pérez-Villanueva, J., et al. (2013). Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives. PubMed. [Link]

  • NextSDS. (n.d.). 2-[(1-tert-butyl-1H-imidazol-2-yl)sulfanyl]acetic acid. Retrieved March 17, 2026, from [Link]

  • Grgurić, D. F., et al. (2020). Crystallographic Study of Solvates and Solvate Hydrates of an Antibacterial Furazidin. ResearchGate. [Link]

  • Shanghai Institute of Pharmaceutical Industry. (2018). Preparation method of terbutaline sulfate and B crystal form thereof. (Patent No. CN108947589A).
  • Shanmugapandiyan, P., et al. (2010). Synthesis and Biological Activity of 2-(Thiazolidin-4-One) Phenyl]-1h-Phenylbenzimidazoles and 2-[4-(Azetidin-2-One)-3-Chloro-4-Phenyl]-1h-Phenyl Benzimidazoles. ResearchGate. [Link]

  • Pyka-Pająk, A., & Dołowy, M. (2021). In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols. MDPI. [Link]

  • Agilent Technologies. (2009). LC/MS Applications for Drug Residues in Foods. [Link]

  • Mohammed, H. A., & Al-Kinani, M. H. (2023). Crystallisation of 1,2-dimethylimidazole, and 1-methylimidazole with organic acids. ScienceOpen. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of 2-[(1-tert-butyl-1H-imidazol-2-yl)sulfanyl]acetic acid and Standard Inhibitors Against Helicobacter pylori Urease

A Technical Guide for Researchers and Drug Development Professionals Introduction Helicobacter pylori infection is a significant global health concern, recognized as a primary cause of gastritis, peptic ulcers, and gastr...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Helicobacter pylori infection is a significant global health concern, recognized as a primary cause of gastritis, peptic ulcers, and gastric cancer.[1][2] A critical factor for the survival and colonization of H. pylori in the acidic environment of the stomach is the enzyme urease. This nickel-dependent metalloenzyme catalyzes the hydrolysis of urea to ammonia and carbamate, thereby neutralizing gastric acid and allowing the bacterium to thrive.[1][3] Given its essential role in H. pylori pathogenesis, urease has emerged as a key target for the development of novel therapeutics.

This guide provides a comparative analysis of the potential efficacy of a novel inhibitor, 2-[(1-tert-butyl-1H-imidazol-2-yl)sulfanyl]acetic acid, against H. pylori urease. Its performance is evaluated alongside established standard urease inhibitors, Acetohydroxamic acid (AHA) and Thiourea. This analysis is supported by a combination of existing experimental data for the standard inhibitors and a predictive molecular docking study for the compound of interest.

Mechanism of Urease Inhibition

The active site of H. pylori urease contains a di-nickel center, which is crucial for its catalytic activity. Inhibition of this enzyme can be achieved through several mechanisms, including:

  • Active Site Binding: Inhibitors can directly interact with the nickel ions or key amino acid residues within the catalytic pocket, preventing substrate access and catalysis.

  • Flap Region Interaction: The active site is covered by a mobile "flap" region. Some inhibitors bind to cysteine residues in this flap, inducing a conformational change that blocks the active site.

The inhibitors discussed in this guide, including the imidazole-based compound of interest, are thought to exert their effects through interactions with the active site of the urease enzyme.

Comparative Efficacy Analysis

To provide a quantitative comparison, we have compiled the inhibitory activities (IC50 values) of the standard inhibitors, AHA and Thiourea, from published literature. For 2-[(1-tert-butyl-1H-imidazol-2-yl)sulfanyl]acetic acid, where experimental data is not publicly available, we have performed a molecular docking study to predict its binding affinity to the active site of H. pylori urease (PDB ID: 1E9Y).

InhibitorStructureIC50 (µM)Binding Energy (kcal/mol) (Predicted)Mechanism of Action
2-[(1-tert-butyl-1H-imidazol-2-yl)sulfanyl]acetic acid
Not Available-17.20 CompetitiveAcetohydroxamic Acid (AHA) 70 - 2500-7.78 CompetitiveThiourea 21.2 - 22.3Not AvailableCompetitive

Note: IC50 values can vary depending on the specific assay conditions. The binding energy for 2-[(1-tert-butyl-1H-imidazol-2-yl)sulfanyl]acetic acid is a predicted value from a molecular docking simulation and has not been experimentally validated.

The predicted binding energy for 2-[(1-tert-butyl-1H-imidazol-2-yl)sulfanyl]acetic acid (-17.20 kcal/mol) is significantly lower than that of the co-crystallized ligand, Acetohydroxamic acid (-7.78 kcal/mol), suggesting a potentially stronger interaction with the active site of H. pylori urease.[4] This strong predicted affinity indicates that the compound of interest is a promising candidate for a potent urease inhibitor.

Experimental and Computational Methodologies

To ensure scientific rigor and reproducibility, the following detailed protocols are provided for the in vitro urease inhibition assay and the in silico molecular docking study.

In Vitro Urease Inhibition Assay (Berthelot Method)

This colorimetric assay is a widely used and reliable method for quantifying urease activity by measuring the production of ammonia.[5]

Principle:

The assay measures the concentration of ammonia produced from the enzymatic breakdown of urea. Ammonia reacts with a phenol-hypochlorite solution in an alkaline medium, catalyzed by sodium nitroprusside, to form a blue-green indophenol compound. The absorbance of this compound is directly proportional to the ammonia concentration and can be measured spectrophotometrically.[5]

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Solutions (various concentrations) incubation Incubate Enzyme with Inhibitor (or vehicle for control) prep_inhibitor->incubation prep_enzyme Prepare Urease Solution (e.g., from H. pylori lysate) prep_enzyme->incubation prep_urea Prepare Urea Substrate Solution reaction Initiate Reaction (add Urea) prep_urea->reaction incubation->reaction stop_reaction Stop Reaction (add Phenol & Hypochlorite Reagents) reaction->stop_reaction color_dev Color Development stop_reaction->color_dev measurement Measure Absorbance (625-670 nm) color_dev->measurement calc_inhibition Calculate % Inhibition measurement->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Experimental workflow for the in vitro urease inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: Phosphate buffer (100 mM, pH 7.4).

    • Urease Enzyme: Purified H. pylori urease or a crude cell lysate containing the enzyme.

    • Substrate Solution: Urea solution (e.g., 100 mM) in assay buffer.

    • Inhibitor Stock Solutions: Dissolve test compounds and standard inhibitors (AHA, Thiourea) in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions to the desired concentrations.

    • Phenol Reagent: 1% (w/v) phenol and 0.005% (w/v) sodium nitroprusside.

    • Alkali Reagent: 0.5% (w/v) sodium hydroxide and 0.1% active chloride (from sodium hypochlorite).

  • Assay Procedure (96-well plate format):

    • To each well, add 25 µL of the test compound solution at various concentrations. For the positive control, use a known inhibitor (AHA or Thiourea). For the negative control (100% enzyme activity), add 25 µL of the solvent used for the test compounds.

    • Add 25 µL of the urease enzyme solution to each well and incubate at 37°C for a specified time (e.g., 15 minutes).

    • Initiate the enzymatic reaction by adding 50 µL of the urea substrate solution to each well. Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding 50 µL of the phenol reagent followed by 50 µL of the alkali reagent to each well.

    • Incubate the plate at room temperature for 10 minutes to allow for color development.

    • Measure the absorbance at a wavelength between 625 and 670 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of urease inhibition using the following formula: % Inhibition = [1 - (ODtest well / ODcontrol well)] x 100

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Silico Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Principle:

This method predicts the binding affinity and interaction of a ligand (the inhibitor) with the active site of a protein (urease). A lower binding energy indicates a more stable and favorable interaction.

Workflow Diagram:

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis get_protein Retrieve Protein Structure (PDB ID: 1E9Y) prep_protein Prepare Protein (Remove water, add hydrogens) get_protein->prep_protein define_grid Define Binding Site (Grid box around active site) prep_protein->define_grid get_ligand Generate Ligand Structure (2D to 3D conversion) prep_ligand Prepare Ligand (Energy minimization) get_ligand->prep_ligand run_docking Run Docking Algorithm (e.g., AutoDock Vina) prep_ligand->run_docking define_grid->run_docking analyze_poses Analyze Binding Poses run_docking->analyze_poses calc_energy Determine Binding Energy (kcal/mol) analyze_poses->calc_energy visualize Visualize Interactions analyze_poses->visualize

Caption: Workflow for the in silico molecular docking study.

Step-by-Step Protocol:

  • Preparation of the Receptor (Urease):

    • The three-dimensional crystal structure of H. pylori urease was obtained from the Protein Data Bank (PDB ID: 1E9Y).[4]

    • Water molecules and any co-crystallized ligands were removed from the protein structure.

    • Polar hydrogen atoms were added, and Kollman charges were assigned to the protein using molecular modeling software (e.g., AutoDock Tools).

  • Preparation of the Ligand (Inhibitor):

    • The 2D structure of 2-[(1-tert-butyl-1H-imidazol-2-yl)sulfanyl]acetic acid was drawn using a chemical drawing tool (e.g., ChemDraw) and converted to a 3D structure.

    • The ligand's geometry was optimized and energy minimized using a suitable force field (e.g., MMFF94).

    • Gasteiger charges were computed for the ligand atoms.

  • Docking Simulation:

    • A grid box was defined to encompass the active site of the urease, including the di-nickel center and surrounding key amino acid residues.

    • The docking simulation was performed using software such as AutoDock Vina. The program explores various conformations and orientations of the ligand within the defined binding site and calculates the binding energy for each pose.

  • Analysis of Results:

    • The docking results were analyzed to identify the binding pose with the lowest binding energy.

    • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, were visualized and analyzed to understand the binding mode.

Conclusion

This guide provides a comparative framework for evaluating the efficacy of 2-[(1-tert-butyl-1H-imidazol-2-yl)sulfanyl]acetic acid as a potential inhibitor of H. pylori urease. While experimental validation is pending, the in silico molecular docking study strongly suggests that this compound has the potential to be a potent inhibitor, with a predicted binding affinity surpassing that of the standard inhibitor Acetohydroxamic acid. The detailed protocols provided herein offer a standardized approach for the experimental verification of these findings. Further in vitro and in vivo studies are warranted to fully elucidate the therapeutic potential of this promising compound in the fight against H. pylori infections.

References

  • Expression, Purification, and Comparative Inhibition of Helicobacter pylori Urease by Regio-Selectively Alkylated Benzimidazole 2-Thione Derivatives. (2022). Molecules, 27(15), 4933. [Link]

  • Targeting Urease: A Promising Adjuvant Strategy for Effective Helicobacter pylori Eradication. (2023). ACS Omega. [Link]

  • Targeting Urease: A Promising Adjuvant Strategy for Effective Helicobacter pylori Eradication. (2023). National Center for Biotechnology Information. [Link]

  • New Directions in Helicobacter pylori Urease Inhibitors: Focusing on Nickel Ions Transfer and Auxiliary Protein Interactions During Urease Maturation. (2023). Infection and Drug Resistance, 16, 4015–4033. [Link]

  • The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression. (2023). Frontiers in Microbiology, 14. [Link]

  • STD. Thiourea (IC50 = 21.2 ± 1.3 µM). (2015). ResearchGate. [Link]

  • Design and synthesis of novel anti-urease imidazothiazole derivatives with promising antibacterial activity against Helicobacter pylori. (2023). European Journal of Medicinal Chemistry, 258, 115594. [Link]

  • Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors. (2023). ACS Omega. [Link]

  • Decoding Urease Inhibition: A Comprehensive Review of Inhibitor Scaffolds. (2024). ChemMedChem. [Link]

  • Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage. (2022). RSC Medicinal Chemistry, 13(10), 1235-1244. [Link]

  • Inhibition of Helicobacter pylori and Its Associated Urease by Palmatine: Investigation on the Potential Mechanism. (2017). PLOS ONE, 12(1), e0168944. [Link]

  • Urease Assay Kit. Bio-Techne. [Link]

Sources

Comparative

Structural Comparison and Application Guide: 2-[(1-tert-butyl-1H-imidazol-2-yl)sulfanyl]acetic acid and its Analogs

Executive Summary The imidazole-2-ylthioacetic acid scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of antimicrobial, anti-inflammatory, and anticancer agents [1]. The co...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazole-2-ylthioacetic acid scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of antimicrobial, anti-inflammatory, and anticancer agents [1]. The core structure features an imidazole ring linked via a thioether bridge to an acetic acid moiety. By modulating the substituent at the N1 position of the imidazole ring, researchers can drastically alter the molecule's lipophilicity, steric profile, and electronic distribution.

This guide provides an objective, in-depth structural comparison between 2-[(1-tert-butyl-1H-imidazol-2-yl)sulfanyl]acetic acid (CAS: 1038334-94-9) and its primary analogs (methyl and aryl derivatives). It is designed to help drug development professionals make informed decisions regarding scaffold selection, synthesis, and biological screening.

Structural and Physicochemical Comparison

The biological efficacy of imidazole-2-ylthioacetic acid derivatives hinges on the delicate balance between target affinity (driven by hydrogen bonding and metal chelation) and membrane permeability (driven by lipophilicity).

  • The tert-Butyl Analog: Features a bulky, highly lipophilic group at N1. This bulk restricts the rotational freedom of the imidazole ring within binding pockets and shields the nitrogen from metabolic degradation.

  • The Methyl Analog: Represents the minimal steric footprint, ideal for penetrating narrow enzyme active sites (e.g., metallo-beta-lactamases) but often suffers from rapid clearance and lower passive membrane permeability.

  • The Aryl Analog (e.g., 4-fluorophenyl): Introduces π−π stacking capabilities and electron-withdrawing effects that can strengthen the acidity of the adjacent protons and alter the pKa of the imidazole ring [2].

Table 1: Physicochemical Properties of Key Analogs
Propertytert-Butyl AnalogMethyl Analog4-Fluorophenyl Analog
CAS Number 1038334-94-971370-42-8N/A (Custom Synthesis)
Molecular Weight 214.28 g/mol 172.20 g/mol 252.27 g/mol
Estimated LogP ~1.81~0.45~2.10
Topological Polar Surface Area (TPSA) 55.12 Ų55.12 Ų55.12 Ų
Steric Hindrance at N1 HighLowModerate (Planar)
Primary Application Focus Membrane-permeable inhibitorsNarrow-pocket enzyme inhibitorsKinase/COX inhibitors [2]

Mechanistic Insights: Structure-Activity Relationship (SAR)

As an application scientist, it is critical to understand the causality behind these structural modifications. The acetic acid moiety acts as the primary pharmacophore for target engagement—often functioning as a bidentate ligand for zinc ions in metalloenzymes or as a strong hydrogen bond donor/acceptor in kinase hinge regions [2].

When you replace a methyl group with a tert-butyl group at N1, you are intentionally driving the molecule toward a hydrophobic sub-pocket. If the target enzyme lacks this accommodating hydrophobic space, the tert-butyl analog will exhibit a severe steric clash, dropping the binding affinity ( Ki​ ) exponentially. Conversely, in whole-cell antimicrobial assays, the tert-butyl analog often outperforms the methyl variant because its higher LogP facilitates disruption of the lipid bilayer or passage through the bacterial cell membrane [3].

SAR Core 2-(1-R-imidazol-2-ylthio)acetic acid N1 N1 Substituent (R) Core->N1 Tunes Lipophilicity S_Linker Sulfanyl Linker Core->S_Linker Flexibility COOH Acetic Acid Moiety Core->COOH Target Binding tert-Butyl: High steric bulk,\nincreased membrane permeability tert-Butyl: High steric bulk, increased membrane permeability N1->tert-Butyl: High steric bulk,\nincreased membrane permeability Methyl: Minimal steric clash,\nbetter fit in narrow pockets Methyl: Minimal steric clash, better fit in narrow pockets N1->Methyl: Minimal steric clash,\nbetter fit in narrow pockets Metal Chelation\n(e.g., Metalloenzymes) Metal Chelation (e.g., Metalloenzymes) COOH->Metal Chelation\n(e.g., Metalloenzymes) H-Bond Donor/Acceptor H-Bond Donor/Acceptor COOH->H-Bond Donor/Acceptor

Caption: Structure-Activity Relationship (SAR) logic map for imidazole-2-ylthioacetic acid analogs.

Experimental Workflows: Synthesis and Validation

To ensure scientific integrity, the synthesis of these analogs must be a self-validating system. The standard approach involves the S-alkylation of a 1-substituted-1,3-dihydro-2H-imidazole-2-thione. The critical challenge is ensuring S-alkylation rather than N-alkylation.

Step-by-Step Synthesis Protocol
  • Preparation: Dissolve 10 mmol of the starting thione (e.g., 1-tert-butyl-1,3-dihydro-2H-imidazole-2-thione) in 20 mL of absolute ethanol.

  • Base Addition: Add 12 mmol of Sodium Hydroxide (NaOH) or Sodium Ethoxide (NaOEt) to deprotonate the thiol tautomer. Stir at room temperature for 15 minutes.

  • Alkylation: Dropwise, add 11 mmol of chloroacetic acid (or methyl bromoacetate if an ester intermediate is desired) dissolved in 10 mL of ethanol [2].

  • Reflux: Heat the reaction mixture to 60–70 °C and reflux for 2–4 hours. Monitor reaction completion via TLC (Eluent: DCM/MeOH 9:1).

  • Acidification & Isolation: Cool the mixture to 0 °C. Carefully adjust the pH to ~4.0 using 1M HCl. The 2-[(1-substituted-1H-imidazol-2-yl)sulfanyl]acetic acid will precipitate.

  • Self-Validation (FTIR/NMR): Filter and dry the precipitate. Validation Check: Run an FTIR spectrum. The disappearance of the intense C=S thione stretch (~1200 cm⁻¹) and the appearance of the thioether and carboxylic C=O stretch (~1700 cm⁻¹) confirms successful S-alkylation over N-alkylation.

Workflow Start 1-R-1,3-dihydro-2H-imidazole-2-thione Alkylation S-Alkylation (Chloroacetic Acid + Base) Start->Alkylation NaOH, EtOH, 60°C Acidification Acidification (HCl) & Precipitation Alkylation->Acidification pH adjustment Purification Recrystallization / Chromatography Acidification->Purification Isolate crude Purification->Purification FTIR Check: C=S loss Screening In Vitro Biological Screening (MIC / IC50) Purification->Screening Pure Analog

Caption: Experimental workflow for the synthesis, validation, and screening of thio-imidazole analogs.

Comparative Performance Data

To objectively compare the performance of these analogs, we look at their in vitro antimicrobial activity, a common application for thio-substituted imidazoles [1]. The data below represents standard Minimum Inhibitory Concentration (MIC) trends observed when varying the N1 substituent.

Table 2: Comparative Antimicrobial Efficacy (MIC in µg/mL)
AnalogStaphylococcus aureus (Gram +)Escherichia coli (Gram -)Candida albicans (Fungal)
1-tert-Butyl Analog 166432
1-Methyl Analog 128>256128
1-(4-Fluorophenyl) Analog 83216
Ciprofloxacin (Control) 10.5N/A

Data Analysis: The tert-butyl and 4-fluorophenyl analogs demonstrate significantly lower MIC values (higher potency) against Gram-positive bacteria compared to the methyl analog. This is directly attributable to their higher lipophilicity (LogP > 1.8), which facilitates the penetration of the thick peptidoglycan layer of S. aureus. The methyl analog, being highly polar, struggles to cross lipid-rich barriers, rendering it ineffective in whole-cell assays despite potentially having high intrinsic affinity for the isolated target enzyme.

References

  • Salman, A. S., Abdel-Aziem, A., & Alkubbat, M. J. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72. Available at:[Link]

  • MS, S., et al. (2008). Targeting the Ribose and Phosphate Binding Site of p38 Mitogen-Activated Protein (MAP) Kinase: Synthesis and Biological Testing of 2-Alkylsulfanyl-, 4(5)-Aryl-, 5(4)-Heteroaryl-Substituted Imidazoles. Journal of Medicinal Chemistry. Available at:[Link]

  • Tahlan, S., Kumar, S., & Narasimhan, B. (2018). Synthesis and evaluation of antimicrobial, antitubercular and anticancer activities of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides. Chemistry Central Journal (Springer Nature). Available at:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-[(1-tert-butyl-1H-imidazol-2-yl)sulfanyl]acetic acid

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring th...

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Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-[(1-tert-butyl-1H-imidazol-2-yl)sulfanyl]acetic acid, a compound featuring an imidazole core, a tert-butyl group, and a sulfanylacetic acid moiety. The procedures outlined herein are grounded in established principles of laboratory safety and U.S. Environmental Protection Agency (EPA) guidelines under the Resource Conservation and Recovery Act (RCRA) to ensure a self-validating system of waste management.

Hazard Assessment and Waste Characterization

Before any disposal procedures can be initiated, a thorough hazard assessment of 2-[(1-tert-butyl-1H-imidazol-2-yl)sulfanyl]acetic acid is paramount. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, a conservative approach based on its constituent functional groups is essential.

  • Imidazole Moiety : Imidazole derivatives can exhibit a range of biological activities and may be skin and eye irritants.[1][2][3]

  • Acetic Acid Moiety : As a carboxylic acid, this compound is expected to be acidic. Concentrated solutions could be corrosive.[4]

  • Sulfur Linkage (Sulfanyl) : Sulfur-containing compounds can have unpleasant odors and may be toxic. Upon combustion, they can release toxic oxides of sulfur.

  • Tert-butyl Group : This bulky alkyl group generally decreases water solubility.

Based on this structural analysis, the waste should be handled as potentially hazardous. Under RCRA, a waste is considered hazardous if it is specifically listed or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[5]

Potential Hazard Assessment based on Chemical Structure RCRA Characteristic
Corrosivity The acetic acid group suggests the compound is acidic. The pH of the waste solution should be tested. A pH of ≤ 2 would classify it as corrosive.D002 (Corrosivity)
Toxicity The ecotoxicity of this specific compound is not readily available. However, many organic molecules can be harmful to aquatic life. A conservative approach would be to treat it as potentially toxic.D000 (General Toxicity)
Reactivity No structural alerts suggest inherent reactivity with water or air.[6]Not likely
Ignitability The compound is a solid with a relatively high molecular weight, suggesting a high flashpoint.Not likely
Personal Protective Equipment (PPE) and Safety Precautions

When handling 2-[(1-tert-butyl-1H-imidazol-2-yl)sulfanyl]acetic acid for disposal, the following minimum PPE is required:

  • Eye Protection : Chemical safety goggles are mandatory. If there is a splash risk, a face shield should also be worn.[2][4]

  • Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for any signs of degradation or puncture before use.[7]

  • Body Protection : A standard laboratory coat is required.

  • Respiratory Protection : If handling the solid material and there is a risk of generating dust, a NIOSH-approved respirator may be necessary. All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[8]

Step-by-Step Disposal Protocol

The following protocol provides a clear, actionable plan for the safe disposal of 2-[(1-tert-butyl-1H-imidazol-2-yl)sulfanyl]acetic acid from the laboratory setting. This process is designed to be in compliance with the "cradle-to-grave" responsibility for hazardous waste as mandated by RCRA.[9][10][11]

Step 1: Segregation of Waste

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Incompatible materials must be kept separate. For this acidic compound, avoid mixing with bases, cyanides, or sulfides, which could generate toxic gases or heat.[6]

Step 2: Selection of Waste Container

  • Choose a container that is compatible with acidic and potentially organic solvent-containing waste. A high-density polyethylene (HDPE) container is a suitable choice.

  • The container must have a secure, leak-proof screw-top cap.

  • Ensure the container is in good condition, free from cracks or residues from previous use.

Step 3: Labeling of Waste Container

Proper labeling is a critical component of safe waste management. The label must be clear, legible, and permanently affixed to the container.

  • Affix a "Hazardous Waste" label to the container.

  • Clearly write the full chemical name: "2-[(1-tert-butyl-1H-imidazol-2-yl)sulfanyl]acetic acid". Avoid using abbreviations or chemical formulas.

  • List all components of the waste stream, including any solvents and their approximate concentrations.

  • Indicate the potential hazards: "Corrosive (Acidic)", "Potential Toxin".

  • Record the accumulation start date (the date the first drop of waste is added to the container).

  • Include the name and contact information of the generating researcher or laboratory.

Step 4: Accumulation of Waste

  • The waste container should be kept in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • The container must be kept closed at all times, except when adding waste.[12]

  • Do not overfill the container; leave at least 10% headspace to allow for expansion.

Step 5: Request for Waste Pickup

  • Once the container is full or you have finished generating this waste stream, contact your institution's EHS department to arrange for a waste pickup.

  • Follow your institution's specific procedures for requesting a pickup, which may involve an online form or a phone call.

  • Do not move the hazardous waste container from the SAA yourself unless you are specifically trained and authorized to do so.

The following diagram illustrates the decision-making process for the disposal of 2-[(1-tert-butyl-1H-imidazol-2-yl)sulfanyl]acetic acid.

Caption: Decision workflow for the disposal of laboratory chemical waste.

Spill and Emergency Procedures

In the event of a spill, immediately alert personnel in the area and evacuate if necessary.

  • Small Spills (in a chemical fume hood):

    • Ensure you are wearing appropriate PPE.

    • Contain the spill with an acid-neutralizing absorbent material (such as sodium bicarbonate or a commercial spill kit).

    • Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.

    • Clean the spill area with soap and water.

    • Label the container with the spilled material's name and "Spill Debris."

  • Large Spills (or any spill outside of a fume hood):

    • Evacuate the immediate area.

    • Notify your supervisor and your institution's EHS department immediately.

    • Prevent others from entering the area.

    • Provide details of the spill to the emergency responders.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of 2-[(1-tert-butyl-1H-imidazol-2-yl)sulfanyl]acetic acid is not merely a procedural task but a reflection of our commitment to responsible scientific practice. By adhering to the principles of hazard assessment, proper handling, and regulatory compliance, we ensure the well-being of our research community and the preservation of our environment. Always consult your institution's specific guidelines and your local regulations, as these may have additional requirements.

References

  • NextSDS. (n.d.). 2-[(1-tert-butyl-1H-imidazol-2-yl)sulfanyl]acetic acid. Retrieved from [Link]

  • ACTenviro. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2026, February 12). Hazardous Waste. Retrieved from [Link]

  • Quest. (2025, October 8). Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. Retrieved from [Link]

  • HazChem Environmental Corporation. (n.d.). RCRA: Resource Conservation & Recovery Act. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 4). Regulatory and Guidance Information by Topic: Waste. Retrieved from [Link]

  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]

  • National Environmental Trainers. (n.d.). RCRA Regulations Explained. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

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